molecular formula C9H12N6O2S B12594106 2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

Cat. No.: B12594106
M. Wt: 268.30 g/mol
InChI Key: LBBJXWHEGQNGHJ-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a synthetic organic compound that features a tetrazole ring, a sulfanyl group, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Sulfanyl Group: The tetrazole can be further reacted with an alkyl halide to introduce the sulfanyl group.

    Formation of the Isoxazole Ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling Reactions: The final step involves coupling the tetrazole-sulfanyl intermediate with the isoxazole derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, sodium azide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated tetrazoles.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with tetrazole rings are often used as ligands in coordination chemistry.

    Material Science: Isoxazole derivatives are used in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Tetrazole-containing compounds can act as enzyme inhibitors.

    Antimicrobial Activity: Isoxazole derivatives have shown potential as antimicrobial agents.

Medicine

    Drug Development: The unique structure of this compound makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Agriculture: Isoxazole derivatives are used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-chloro-isoxazol-3-yl)-acetamide: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

The presence of both the tetrazole and isoxazole rings in 2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide provides a unique combination of chemical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N6O2S

Molecular Weight

268.30 g/mol

IUPAC Name

2-(1-ethyltetrazol-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C9H12N6O2S/c1-3-15-9(11-13-14-15)18-5-8(16)10-7-4-6(2)17-12-7/h4H,3,5H2,1-2H3,(H,10,12,16)

InChI Key

LBBJXWHEGQNGHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)SCC(=O)NC2=NOC(=C2)C

Origin of Product

United States

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